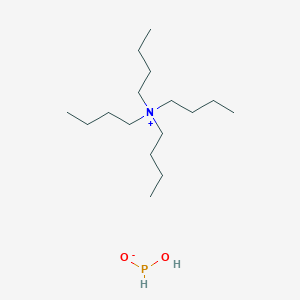
Tetrabutylammonium hypophosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium hypophosphite is a useful research compound. Its molecular formula is C16H38NO2P and its molecular weight is 307.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1.1 Phosphorylation Reactions
Tetrabutylammonium hypophosphite has been utilized as a catalyst in phosphorylation reactions. For instance, it plays a crucial role in the metal-free synthesis of phosphate esters through sp³ C-H activation, enabling efficient cross-dehydrogenative coupling reactions. This method allows for the formation of complex organic molecules without the need for metal catalysts, making it an environmentally friendly alternative .
1.2 Phosphine Generation
The compound is also significant in generating phosphine from hypophosphite salts. Research indicates that TBAH can facilitate the conversion of hypophosphite to phosphine under specific conditions, which is essential for various synthetic pathways involving phosphorus chemistry .
Flame Retardant Applications
This compound is recognized for its effectiveness as a flame retardant agent in polymer compositions. It can be incorporated into thermoplastic materials such as polyamides, polyesters, and polycarbonates to enhance their fire resistance properties. The incorporation of TBAH not only improves the thermal stability of these polymers but also reduces the flammability, making them safer for various applications .
Polymer Chemistry
3.1 Stabilization of Polymers
In polymer chemistry, TBAH is used to stabilize polymers against thermal degradation. It acts as a stabilizing agent that can mitigate the formation of harmful byproducts during the processing of thermoplastics at elevated temperatures . This property is particularly valuable in industries where high-performance materials are required.
3.2 Synthesis of Phosphate-Containing Polymers
TBAH is instrumental in synthesizing phosphate-containing polymers through various polymerization techniques. The presence of hypophosphite allows for the introduction of phosphorus into polymer backbones, which can enhance properties such as flame retardancy and thermal stability .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
132219-13-7 |
|---|---|
Molekularformel |
C16H38NO2P |
Molekulargewicht |
307.45 g/mol |
IUPAC-Name |
hydroxyphosphinite;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H2O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;1,3H/q+1;-1 |
InChI-Schlüssel |
BRPNQNJKQPYBFD-UHFFFAOYSA-N |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP[O-] |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP[O-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















